1-(3-Bromophenyl)-4-fluorobutan-1-ol
Description
1-(3-Bromophenyl)-4-fluorobutan-1-ol is a halogen-substituted alcohol featuring a 3-bromophenyl group attached to the first carbon of a 4-fluorobutanol chain. This compound combines aromatic bromine (electron-withdrawing, lipophilic) and aliphatic fluorine (polar, electronegative) substituents, which may synergistically influence its physicochemical and biological properties.
Properties
Molecular Formula |
C10H12BrFO |
|---|---|
Molecular Weight |
247.10 g/mol |
IUPAC Name |
1-(3-bromophenyl)-4-fluorobutan-1-ol |
InChI |
InChI=1S/C10H12BrFO/c11-9-4-1-3-8(7-9)10(13)5-2-6-12/h1,3-4,7,10,13H,2,5-6H2 |
InChI Key |
YIQOYSDNCJFYJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CCCF)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues with Halogen Substitutions
Halogen-Substituted Chalcones
Several chalcone derivatives synthesized via Claisen-Schmidt condensation () provide insights into the role of halogen positioning:
Key Observations :
- Halogen Position : Meta-substituted bromine (Compound 3) improves cytotoxicity compared to para-chlorine (Compound 1), likely due to steric and electronic effects on target interactions.
- Substituent Bulk : The isopropyl group in Compound 4 further enhances activity, suggesting lipophilicity and steric factors are critical .
Fluorinated Alcohols
- 4-Fluoro-1-butanol (CAS 372-93-0): A simpler analogue with fluorine on the terminal carbon. Its lower molecular weight (94.11 g/mol) and lack of aromatic groups suggest higher volatility but reduced bioactivity compared to the target compound .
- 3-(2-Bromo-4-fluorophenyl)propan-1-ol (CAS 404575-32-2): Features bromine and fluorine on the aromatic ring. The shorter propanol chain may reduce lipophilicity compared to the target compound’s butanol chain .
Physicochemical Properties
Hypothetical properties of 1-(3-Bromophenyl)-4-fluorobutan-1-ol compared to analogues:
Key Observations :
- Fluorine on the butanol chain may moderate LogP compared to fully non-polar alkyl chains.
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